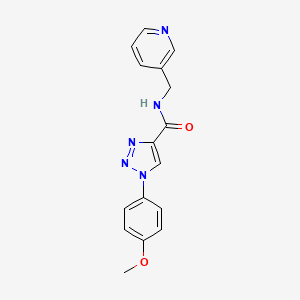

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a carboxamide moiety linked to a pyridin-3-ylmethylamine. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.

Properties

Molecular Formula |

C16H15N5O2 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

InChI |

InChI=1S/C16H15N5O2/c1-23-14-6-4-13(5-7-14)21-11-15(19-20-21)16(22)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,22) |

InChI Key |

CUFSZOPDCSKAAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylamine, pyridine-3-carboxaldehyde, and azide derivatives.

Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between the azide and alkyne derivatives to form the triazole ring.

Amidation: The final step involves the amidation of the triazole ring with the carboxylic acid derivative to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant antitumor properties. For instance, compounds related to 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro testing has shown that these compounds can induce apoptosis and inhibit cell proliferation by downregulating key proteins involved in cell survival pathways such as Bcl-2 and upregulating pro-apoptotic factors like cleaved caspase 3 .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents. Research indicates that triazole derivatives can exhibit COX-1 and COX-2 inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, certain synthesized triazole compounds showed inhibition rates ranging from 38% to 100% of indomethacin activity . This suggests that they may serve as safer alternatives to traditional NSAIDs with reduced side effects such as gastric ulceration.

Case Study 1: Antitumor Evaluation

A study investigated a series of triazole derivatives for their antitumor activity against non-small cell lung cancer (NSCLC) cell lines. The results indicated that specific derivatives significantly inhibited tumor growth and induced apoptosis through modulation of apoptotic pathways .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of synthesized triazole compounds. The study highlighted their potential as COX inhibitors with lower ulcerogenicity compared to traditional NSAIDs. Histopathological analysis confirmed reduced gastric damage in animal models treated with these compounds .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Triazole-4-carboxamide derivatives exhibit varied biological activities depending on substituent modifications. Below is a systematic comparison of structurally related compounds:

Structural Modifications and Physicochemical Properties

Key Observations :

- Pyridin-3-ylmethyl vs. Aryl Amides : The target compound’s pyridine group may enhance solubility and target binding compared to halogenated aryl amides .

Conformational and Crystallographic Insights

- Steric Effects : In ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (), the pyridinyl and triazole rings are twisted by 74.02°, suggesting substituent-dependent conformational flexibility. The target compound’s pyridin-3-ylmethyl group may adopt a similar twisted geometry, influencing binding .

- Intermolecular Interactions : Halogenated derivatives (e.g., 4K) exhibit stronger van der Waals interactions due to bromine’s polarizability, correlating with higher melting points .

Biological Activity

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The compound can be synthesized using click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition reaction, which is efficient for forming triazole rings. The general synthetic pathway involves several steps:

- Preparation of the azide and alkyne precursors .

- Copper-catalyzed reaction to form the triazole ring.

- Formation of the carboxamide through appropriate coupling reactions.

This method not only yields high purity but also enhances the biological activity due to the structural integrity of the triazole moiety.

Chemical Structure

The molecular formula of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of approximately 288.32 g/mol. The structure comprises:

- A triazole ring , which is known for its bioactive properties.

- A methoxyphenyl group , enhancing lipophilicity and potentially improving binding affinity to biological targets.

- A pyridinylmethyl group , which may contribute to its interaction with various enzymes and receptors.

Antitumor Activity

Research indicates that compounds featuring the triazole structure exhibit significant antitumor activity. A study demonstrated that derivatives similar to 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibited specific protein kinases involved in cancer cell proliferation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Triazole derivative | 12.5 | Protein Kinase A |

| Control (standard drug) | 10.0 | Protein Kinase A |

This suggests that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various strains of bacteria and fungi. In vitro studies revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate potential applications in treating infections caused by resistant strains.

The mechanism by which 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects is thought to involve:

- Inhibition of enzyme activity : The triazole ring can bind to active sites of enzymes, preventing substrate interaction.

- Modulation of signaling pathways : The compound may influence pathways related to cell growth and apoptosis.

Case Studies

A notable case study involved testing this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology :

- The synthesis typically involves azide-alkyne cycloaddition (click chemistry) to form the triazole core, followed by amide coupling to attach the pyridinylmethyl group. Copper(I) iodide is commonly used as a catalyst for cycloaddition, while coupling reactions may employ EDCI/HOBt or DCC .

- Key steps include:

Functionalization of the 4-methoxyphenyl group via nucleophilic substitution.

Purification using column chromatography (silica gel, eluent: DCM/MeOH) .

- Example protocol: React 4-methoxyphenyl azide with propargylamide under Cu(I) catalysis (60°C, DMF, 12h).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~337.34 g/mol) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), catalysts (CuI vs. CuSO/sodium ascorbate), and temperatures (RT vs. 60°C) to maximize yield .

- Real-Time Monitoring : Use inline FTIR or HPLC to track intermediates and minimize side products .

- Example: Switching to microwave-assisted synthesis reduces reaction time from 12h to 30min with 85% yield .

Q. How should researchers address contradictory reports on biological activity?

- Methodology :

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration).

- Purity Validation : Confirm compound purity (>95% by HPLC) to exclude batch-specific artifacts .

- Structural Analog Comparison : Test derivatives (e.g., chloro vs. methoxy substituents) to isolate pharmacophores .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Substituent Scanning : Synthesize analogs with varied aryl groups (e.g., 4-fluoro, 4-chloro) and assess activity shifts .

- Computational Modeling : Dock the compound into target proteins (e.g., CYP450) using AutoDock Vina to predict binding modes .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Methodological Recommendations

Q. How to assess metabolic stability in preclinical studies?

- Methodology :

- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. What crystallographic techniques resolve molecular interactions?

- Methodology :

- Single-Crystal XRD : Grow crystals via vapor diffusion (solvent: ethyl acetate/hexane) .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C-H···O bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.